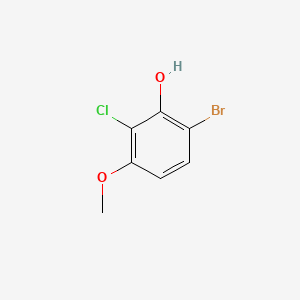

6-Bromo-2-chloro-3-methoxyphenol

Description

Properties

IUPAC Name |

6-bromo-2-chloro-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRDRUJEABUFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682118 | |

| Record name | 6-Bromo-2-chloro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228957-06-9 | |

| Record name | 6-Bromo-2-chloro-3-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-chloro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloro-3-methoxyphenol is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring bromine, chlorine, and methoxy groups on a phenol scaffold—offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed characterization methodologies, and essential safety information, designed to empower researchers in their scientific endeavors. The CAS Number for this compound is 1228957-06-9.[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The table below summarizes the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1228957-06-9 | [1] |

| Molecular Formula | C₇H₆BrClO₂ | [1] |

| Molecular Weight | 237.48 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Predicted: Off-white to pale yellow solid | |

| Melting Point | 50-52 °C | [2] |

| Boiling Point | ~204.6 °C (estimated) | [2] |

| Density | ~1.6 g/cm³ | [2] |

| pKa | ~6.96 (estimated) | [2] |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents; sparingly soluble in water. |

Synthesis and Mechanism

The synthesis of this compound can be approached through the sequential halogenation of 3-methoxyphenol.[2] This process involves electrophilic aromatic substitution, where the hydroxyl and methoxy groups direct the incoming electrophiles.

Synthetic Pathway Overview

The proposed synthesis initiates with the bromination of 3-methoxyphenol, followed by chlorination. The directing effects of the hydroxyl and methoxy groups are crucial for achieving the desired regioselectivity. The hydroxyl group is a strongly activating, ortho-, para-directing group, as is the methoxy group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a plausible method for the synthesis of this compound, based on established halogenation procedures for phenols.

Step 1: Bromination of 3-Methoxyphenol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyphenol in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Reagent Addition: Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The molar ratio of 3-methoxyphenol to NBS should be approximately 1:1.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench it with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the brominated intermediate.

Step 2: Chlorination of the Brominated Intermediate

-

Reaction Setup: Dissolve the purified brominated intermediate in a suitable solvent, such as DCM or chloroform.

-

Reagent Addition: Add N-chlorosuccinimide (NCS) to the solution. The reaction may be catalyzed by a Lewis acid.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Workup and Purification: Upon completion, perform an aqueous workup similar to the bromination step. Purify the final product by column chromatography or recrystallization.

Structural Elucidation and Characterization

Due to the limited availability of published experimental data, the following spectroscopic data are predicted based on the analysis of structurally related compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will likely appear as doublets or singlets in the range of δ 6.5-7.5 ppm, with coupling constants characteristic of their substitution pattern. The methoxy protons should present as a sharp singlet around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon atoms attached to the oxygen, bromine, and chlorine atoms will be significantly shifted downfield. The aromatic carbons are expected to resonate in the δ 100-160 ppm region, while the methoxy carbon will appear around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands:

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

Strong absorptions around 1000-1300 cm⁻¹ due to the C-O stretching of the ether and phenol.

-

Peaks in the fingerprint region (below 1000 cm⁻¹) corresponding to C-Br and C-Cl stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (237.48 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups, making it a valuable intermediate in organic synthesis.

Key Reaction Pathways

-

Electrophilic Aromatic Substitution: The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards further electrophilic substitution, although the existing halogen substituents are deactivating.

-

Nucleophilic Substitution: The bromine and chlorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.[2]

-

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other transformations typical of phenols.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

Halogenated phenols are prevalent scaffolds in many pharmaceutical agents and functional materials. While specific applications of this compound are not extensively documented, its structure suggests potential utility as an intermediate in the synthesis of:

-

Bioactive Molecules: The compound can serve as a precursor for more complex molecules with potential applications as agrochemicals or pharmaceuticals.[2]

-

Functional Polymers and Materials: The phenolic group allows for its incorporation into polymer backbones, and the halogen atoms can be used for further functionalization or to impart specific properties such as flame retardancy.

Safety and Handling

Given the presence of halogen and phenol functional groups, this compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, the following hazards are anticipated:

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Expected to cause skin and eye irritation.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its properties, synthesis, and potential applications, derived from a combination of available data and established chemical principles. As a versatile building block, it holds the potential to contribute to advancements in medicinal chemistry, agrochemistry, and materials science. Further research into its reactivity and applications is warranted to fully unlock its synthetic potential.

References

A Technical Guide to the Spectral Analysis of 6-Bromo-2-chloro-3-methoxyphenol

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the compound 6-Bromo-2-chloro-3-methoxyphenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating fundamental principles with data interpretation, this guide serves as an in-depth resource for understanding the unique spectral signature of this halogenated phenol derivative.

Introduction: The Significance of Halogenated Phenols

Halogenated phenols represent a critical class of organic compounds, widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The specific arrangement of substituents on the aromatic ring profoundly influences the molecule's reactivity, bioavailability, and overall physicochemical properties. This compound, with its distinct substitution pattern, presents a unique case for spectral analysis. Understanding its spectral characteristics is paramount for quality control, reaction monitoring, and structural confirmation in synthetic chemistry.

This guide will systematically explore the predicted and theoretical spectral data for this compound, providing a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the hydroxyl proton. The chemical shifts are influenced by the anisotropic effects of the benzene ring and the inductive and resonance effects of the substituents.[2][3][4]

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Angle: 90°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64, to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

dot graph "H_NMR_Acquisition_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; A [label="Dissolve Sample in\nDeuterated Solvent"]; B [label="Add TMS Internal Standard"]; A -> B; }

subgraph "cluster_Acq" { label="Data Acquisition"; bgcolor="#FFFFFF"; C [label="Tune & Shim Spectrometer"]; D [label="Set Acquisition Parameters"]; E [label="Acquire FID"]; C -> D -> E; }

subgraph "cluster_Proc" { label="Data Processing"; bgcolor="#FFFFFF"; F [label="Fourier Transform"]; G [label="Phase & Baseline Correction"]; H [label="Integration & Peak Picking"]; F -> G -> H; }

B -> C; E -> F; } caption="¹H NMR Acquisition Workflow";

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic-H (C4-H) | 6.8 - 7.2 | Doublet | 1H | Influenced by ortho- and para-substituents. |

| Aromatic-H (C5-H) | 6.6 - 7.0 | Doublet | 1H | Influenced by ortho- and para-substituents. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | Typical range for methoxy groups on an aromatic ring. |

| Hydroxyl (-OH) | 5.0 - 6.0 | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent.[6] |

Note: The coupling constant (J) between the aromatic protons is expected to be in the range of 8-9 Hz, characteristic of ortho-coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the lack of symmetry in this compound, six distinct signals are expected for the aromatic carbons, in addition to the signal for the methoxy carbon. The chemical shifts are heavily influenced by the electronegativity of the attached substituents.[7][8]

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (C-OH) | 148 - 155 | Deshielded by the directly attached electronegative oxygen. |

| C2 (C-Cl) | 115 - 125 | Influenced by the electronegative chlorine atom. |

| C3 (C-OCH₃) | 155 - 160 | Strongly deshielded by the oxygen of the methoxy group. |

| C4 | 110 - 120 | Shielded relative to unsubstituted benzene due to the overall electron-donating nature of the substituents. |

| C5 | 120 - 130 | Less shielded than C4 due to proximity to the bromine atom. |

| C6 (C-Br) | 105 - 115 | Shielded by the "heavy atom effect" of bromine. |

| -OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[9] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Experimental Protocol: FTIR-ATR Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal and collect the sample spectrum.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

dot graph "FTIR_ATR_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Clean ATR Crystal"]; B [label="Collect Background Spectrum"]; C [label="Place Sample on Crystal"]; D [label="Apply Pressure with Anvil"]; E [label="Collect Sample Spectrum"]; F [label="Background Subtraction"]; G [label="Final IR Spectrum"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption="FTIR-ATR Acquisition Workflow";

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3500 (broad) | O-H stretch | Phenolic -OH |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 3000 | C-H stretch | Methoxy -CH₃ |

| 1580 - 1620 | C=C stretch | Aromatic Ring |

| 1450 - 1500 | C=C stretch | Aromatic Ring |

| 1200 - 1300 | C-O stretch | Aryl Ether |

| 1000 - 1100 | C-O stretch | Phenolic C-O |

| 700 - 800 | C-Cl stretch | Aryl Chloride |

| 550 - 650 | C-Br stretch | Aryl Bromide |

The presence of a broad absorption band in the 3200-3500 cm⁻¹ region is a strong indicator of the hydroxyl group.[8][11] The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to the molecule's specific substitution pattern.[10][12]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.[13] For this compound, the presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Isotopic Abundance:

-

Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), a ratio of approximately 3:1.

-

Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), a ratio of approximately 1:1.

This leads to a distinctive pattern for the molecular ion peak (M⁺). There will be peaks at M, M+2, and M+4, with relative intensities determined by the isotopic abundances of both halogens.[14][15][16][17]

Predicted Mass Spectrum Data:

| m/z | Ion | Comments |

| 236 | [M]⁺ (C₇H₆³⁵Cl⁷⁹BrO₂) | Molecular ion peak (lowest mass isotopologue). |

| 238 | [M+2]⁺ | Combination of ³⁷Cl⁷⁹Br and ³⁵Cl⁸¹Br isotopes. |

| 240 | [M+4]⁺ | Contains ³⁷Cl⁸¹Br isotopes. |

The expected intensity ratio for the M, M+2, and M+4 peaks will be approximately 3:4:1.[17] Common fragmentation patterns for halogenated phenols include the loss of the halogen atoms and the methoxy group.

dot graph "MS_Isotopic_Pattern" { layout=dot; rankdir=TB; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

subgraph "cluster_ions" { label="Molecular Ion Cluster"; bgcolor="#FFFFFF"; M [label="M\n(³⁵Cl, ⁷⁹Br)"]; M2 [label="M+2\n(³⁷Cl, ⁷⁹Br) &\n(³⁵Cl, ⁸¹Br)"]; M4 [label="M+4\n(³⁷Cl, ⁸¹Br)"]; }

subgraph "cluster_ratios" { label="Approximate Intensity Ratios"; bgcolor="#FFFFFF"; R1 [label="3"]; R2 [label="4"]; R3 [label="1"]; }

M -> R1 [style=invis]; M2 -> R2 [style=invis]; M4 -> R3 [style=invis];

{rank=same; M; M2; M4;} {rank=same; R1; R2; R3;}

M -> M2 [label="Δm/z = 2"]; M2 -> M4 [label="Δm/z = 2"]; } caption="Predicted MS Isotopic Pattern";

Conclusion

The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating framework for its structural elucidation. The predicted data, based on established spectroscopic principles and data from related compounds, offers a clear roadmap for researchers. The distinct patterns arising from the specific arrangement of the bromo, chloro, and methoxy substituents create a unique spectral fingerprint, enabling unambiguous identification and characterization of this important synthetic intermediate.

References

- 1. Buy 2-Bromo-6-chloro-3-methoxyphenol (EVT-15515832) [evitachem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. azooptics.com [azooptics.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues [mdpi.com]

- 13. asianpubs.org [asianpubs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

1H NMR spectrum of 6-Bromo-2-chloro-3-methoxyphenol

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-2-chloro-3-methoxyphenol

Introduction

This compound is a polysubstituted aromatic compound belonging to the class of halogenated phenols. The precise arrangement of bromo, chloro, methoxy, and hydroxyl groups on the phenol ring creates a unique electronic environment, which can be definitively characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this molecule, offering a predictive interpretation grounded in fundamental principles and serving as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science. As a senior application scientist, this document moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, ensuring a robust and validated understanding of the compound's identity and purity.

Part 1: Theoretical Principles & Spectral Prediction

Molecular Structure and Proton Environments

The structure of this compound contains four distinct sets of protons, each residing in a unique chemical environment. Understanding this structure is the first step in predicting its ¹H NMR spectrum.

-

Aromatic Protons (H-4, H-5): Two protons are attached to the benzene ring at positions 4 and 5. They are adjacent to each other, which will lead to spin-spin coupling.

-

Phenolic Proton (-OH): A single proton is attached to the oxygen atom of the hydroxyl group.

-

Methoxy Protons (-OCH₃): Three equivalent protons belong to the methyl group of the methoxy substituent.

(Self-generated image for illustrative purposes)

Influence of Substituents on Chemical Shifts

The chemical shift (δ) of each proton is primarily determined by the local electron density, which is heavily influenced by the electronic effects (inductive and resonance) of the substituents on the aromatic ring.

-

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are strong activating groups, donating electron density to the aromatic ring via resonance (+M effect). This effect is most pronounced at the ortho and para positions, causing increased shielding and a corresponding upfield shift (lower ppm value) for protons at these positions.[1][2]

-

Chlorine (-Cl) and Bromine (-Br) Groups: Halogens are deactivating groups that withdraw electron density through induction (-I effect) due to their high electronegativity.[3][4] This deshields nearby protons, shifting their signals downfield (higher ppm value). They also have a weak, opposing electron-donating resonance effect (+M effect). The inductive effect is generally dominant for halogens.

Analysis for Aromatic Protons:

-

H-5: This proton is ortho to the powerful electron-donating -OH group and meta to the -Cl, -OCH₃, and -Br groups. The strong shielding from the hydroxyl group is the dominant factor, suggesting H-5 will appear at a relatively upfield position for an aromatic proton.

-

H-4: This proton is para to the -Cl group, ortho to the -Br group, and meta to the -OH and -OCH₃ groups. It is flanked by two electron-withdrawing halogens, which will deshield it significantly, causing it to appear more downfield than H-5.

Predicted ¹H NMR Spectral Parameters

Based on the analysis of substituent effects and established chemical shift ranges, the following ¹H NMR spectrum is predicted for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4 | ~7.1 - 7.3 | Doublet (d) | 1H | Jortho = ~8-9 Hz |

| H-5 | ~6.7 - 6.9 | Doublet (d) | 1H | Jortho = ~8-9 Hz |

| Phenolic -OH | 4.0 - 7.0 (variable) | Broad Singlet (br s) | 1H | N/A |

| Methoxy -OCH₃ | ~3.9 | Singlet (s) | 3H | N/A |

Part 2: Detailed Spectral Analysis

A detailed examination of the predicted spectrum reveals the unique signature of this compound.

-

The Aromatic Region (δ 6.5-8.0 ppm): This region is expected to contain two signals, each integrating to one proton.[5][6]

-

The signal furthest downfield (predicted ~7.1-7.3 ppm) is assigned to H-4 . Its position is rationalized by the cumulative deshielding effects of the adjacent bromine atom (ortho) and the chlorine atom (para).

-

The more upfield signal (predicted ~6.7-6.9 ppm) is assigned to H-5 . Its shielded position is primarily due to the strong electron-donating resonance effect of the ortho hydroxyl group.

-

Both signals will appear as doublets due to coupling with each other (ortho-coupling), with a typical coupling constant of approximately 8-9 Hz.[7]

-

-

The Methoxy Signal (δ ~3.9 ppm): The three equivalent protons of the methoxy group are expected to produce a sharp singlet , as there are no adjacent protons with which to couple. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.

-

The Phenolic Hydroxyl Signal (δ 4.0-7.0 ppm): The chemical shift of the -OH proton is highly dependent on the solvent, sample concentration, and temperature due to intermolecular hydrogen bonding.[8][9] It typically appears as a broad singlet because of rapid chemical exchange with trace amounts of water or other protic species in the solvent.[10] This broadness can sometimes make it difficult to distinguish from the baseline.[8] In a very dry, hydrogen-bond-accepting solvent like DMSO-d₆, this peak often becomes sharper and shifts further downfield.[8][11]

Part 3: Experimental Methodology

To validate the predicted spectrum, a rigorous and self-validating experimental protocol is essential.

Standard Acquisition Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice, but DMSO-d₆ is excellent for observing exchangeable protons like the phenolic -OH.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

Protocol for D₂O Exchange

This is a critical validation step to unambiguously identify the phenolic -OH peak.

-

Acquire Initial Spectrum: Follow the standard protocol above to acquire a high-quality ¹H NMR spectrum.

-

Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

-

Mix: Cap the tube and shake gently to mix the contents thoroughly.

-

Re-acquire Spectrum: Acquire a second ¹H NMR spectrum using the same parameters.

-

Analysis: Compare the two spectra. The signal corresponding to the phenolic -OH proton will either disappear or significantly decrease in intensity in the second spectrum.[9][10] This occurs because the acidic proton rapidly exchanges with the deuterium from D₂O, and deuterium is not observed in a standard ¹H NMR experiment.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint of its molecular structure. The predicted spectrum consists of two doublets in the aromatic region, a sharp singlet for the methoxy group, and a characteristic broad, exchangeable singlet for the phenolic hydroxyl proton. The relative positions and splitting patterns of the aromatic signals are a direct consequence of the competing electronic effects of the hydroxyl, methoxy, and halogen substituents. By following the detailed experimental protocols outlined, including the crucial D₂O exchange validation, researchers can confidently confirm the identity and assess the purity of this compound, ensuring the integrity of their subsequent scientific endeavors.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. brainly.com [brainly.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. amherst.edu [amherst.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Bromo-2-chloro-3-methoxyphenol

Abstract

This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers and professionals in drug development and chemical synthesis, this document details the theoretical underpinnings for predicting the ¹³C NMR spectrum of the title compound, a step-by-step experimental protocol for data acquisition, and a systematic approach to spectral interpretation. By integrating established principles of substituent effects with practical, field-proven methodologies, this guide serves as an authoritative resource for the structural elucidation of complex substituted aromatic compounds.

Introduction

This compound is a polysubstituted aromatic compound featuring a phenol backbone modified with three distinct substituents: a bromine atom, a chlorine atom, and a methoxy group. The precise arrangement of these groups on the benzene ring creates a unique electronic environment for each carbon atom, making ¹³C NMR spectroscopy an indispensable tool for its structural verification and purity assessment.

The power of ¹³C NMR lies in its ability to provide direct information about the carbon skeleton of a molecule, with the chemical shift of each carbon being exquisitely sensitive to its local electronic and steric environment[1][2]. For a molecule with multiple, electronically diverse substituents like this compound, understanding how these groups collectively influence the spectrum is paramount for accurate analysis. This guide will first establish the theoretical basis for predicting the spectrum and then outline a robust protocol for its empirical acquisition and interpretation.

Theoretical Principles: Predicting ¹³C Chemical Shifts

The ¹³C chemical shifts in a substituted benzene ring can be reliably estimated by starting with the chemical shift of a carbon in unsubstituted benzene (δ ≈ 128.5 ppm) and adding incremental values known as Substituent Chemical Shifts (SCS). This principle of additivity assumes that the effect of each substituent is independent and can be summed to predict the final chemical shift[3][4].

The effect of a substituent varies depending on its position relative to the carbon atom of interest:

-

Ipso: The carbon atom directly attached to the substituent.

-

Ortho: The carbon atom adjacent to the ipso-carbon.

-

Meta: The carbon atom two bonds away from the ipso-carbon.

-

Para: The carbon atom opposite the ipso-carbon.

The four substituents on our target molecule (OH, Cl, Br, OCH₃) each have distinct electronic properties (inductive vs. resonance effects) that dictate their specific SCS values. Halogens, for instance, have complex effects; while they are electronegative, their impact on shielding is also influenced by other factors[3][5]. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong resonance donors, which significantly shields the ortho and para positions.

Below is the structure of this compound with the conventional numbering system used for the subsequent prediction.

Caption: Structure of this compound with IUPAC numbering for ¹³C NMR assignment.

Predicted ¹³C NMR Spectrum

To predict the chemical shifts, we will use the additive model with established SCS values from authoritative sources[6]. The base value for each aromatic carbon is 128.5 ppm.

Table 1: Calculation of Predicted ¹³C Chemical Shifts (in ppm)

| Carbon | Base Value | Δδ (OH) | Δδ (Cl) | Δδ (OCH₃) | Δδ (Br) | Predicted δ (ppm) |

| C1 | 128.5 | +26.6 (ipso) | +0.4 (ortho) | +1.4 (meta) | -7.3 (ortho) | 149.6 |

| C2 | 128.5 | -12.7 (ortho) | +6.2 (ipso) | -14.4 (ortho) | +1.6 (meta) | 109.2 |

| C3 | 128.5 | +1.4 (meta) | -0.4 (ortho) | +31.4 (ipso) | +0.2 (para) | 161.1 |

| C4 | 128.5 | -8.1 (para) | +1.7 (meta) | -11.4 (ortho) | +3.0 (meta) | 113.7 |

| C5 | 128.5 | +1.4 (meta) | +0.4 (para) | +1.0 (meta) | -5.5 (ortho) | 125.8 |

| C6 | 128.5 | -7.3 (ortho) | +1.7 (meta) | +1.0 (para) | -5.5 (ipso) | 118.4 |

| C7 | --- | --- | --- | --- | --- | ~56-62 |

Note: The chemical shift for the methoxy carbon (C7) is not calculated by additivity but is based on typical values for aromatic methoxy groups. Steric hindrance from adjacent groups can sometimes push this value downfield to ~62 ppm[7].

Summary of Predictions: The spectrum is expected to show six distinct signals in the aromatic region (approx. 109-162 ppm) and one signal in the aliphatic region (approx. 56-62 ppm). C3 is predicted to be the most deshielded aromatic carbon due to the ipso-effect of the strongly electron-donating methoxy group, while C2 is predicted to be the most shielded.

Experimental Protocol for Data Acquisition

This protocol describes a self-validating system for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Rationale: Accurate weighing and choice of an appropriate solvent are critical. DMSO-d₆ is often a good choice for phenols as it can solubilize the compound well and its residual solvent peak does not typically interfere with the aromatic region.

-

Protocol: Accurately weigh 15-25 mg of this compound. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Rationale: Proper calibration ensures accurate chemical shift referencing and high resolution.

-

Protocol: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak. Tune and match the ¹³C probe to the correct frequency to ensure maximum signal transmission.

-

-

Data Acquisition:

-

Rationale: The chosen parameters are a balance between obtaining a good signal-to-noise ratio (S/N) and practical experiment time. Due to the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C, multiple scans are required[8].

-

Key Parameters (for a 500-600 MHz spectrometer):

-

Experiment: Standard ¹³C observe with proton decoupling (zgpg30 or similar).

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.

-

Transmitter Frequency Offset (O1p): Centered in the middle of the expected spectrum (~115 ppm).

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. While longer delays are needed for strict quantitation, a 2s delay is sufficient for structural characterization and provides a good compromise on experiment time[9].

-

Number of Scans (NS): 1024 to 2048 scans. This number can be adjusted based on the sample concentration and desired S/N.

-

Temperature: 298 K (25 °C).

-

-

-

Data Processing:

-

Rationale: Standard processing steps convert the raw time-domain data (FID) into an interpretable frequency-domain spectrum.

-

Protocol: Apply an exponential multiplying factor (line broadening of ~1-2 Hz) to improve S/N. Perform a Fourier Transform. Carefully phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape. Apply a baseline correction algorithm to produce a flat baseline. Reference the spectrum to the residual DMSO-d₆ solvent peak at 39.52 ppm.

-

Data Interpretation and Analysis

Upon acquiring the spectrum, the primary task is to assign each observed peak to a specific carbon in the molecule.

-

Peak Assignment: Compare the experimental chemical shifts to the predicted values in Table 1. The relative ordering of the peaks should closely match the predictions. For example, the signal furthest downfield (highest ppm) should correspond to C3, while the signal furthest upfield (lowest ppm) in the aromatic region should be C2.

-

Quaternary Carbons: Note that the four carbons bearing substituents (C1, C2, C3, C6) are quaternary. In a standard proton-decoupled spectrum, these peaks will typically be sharper and of lower intensity compared to protonated carbons due to longer relaxation times and the lack of a direct Nuclear Overhauser Effect (NOE) from an attached proton.

-

Advanced Techniques: If assignments are ambiguous, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run. A DEPT-135 experiment would show the two protonated carbons (C4, C5) as positive peaks, while all quaternary carbons and the methoxy carbon would be absent, confirming their assignment[1][10]. An HSQC experiment would show correlations between C4/C5 and their attached protons, while a long-range HMBC experiment would reveal correlations between carbons and protons two or three bonds away, providing definitive structural connectivity[8].

Conclusion

The ¹³C NMR analysis of this compound is a clear example of how fundamental principles can be applied to elucidate complex molecular structures. By leveraging the additivity of substituent chemical shifts, a reliable prediction of the spectrum can be made, which serves as a crucial guide for interpreting experimental data. The detailed protocol provided herein ensures the acquisition of high-quality data, enabling researchers to confidently verify the structure and purity of this and other similarly complex aromatic compounds.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. NMR chemical shift prediction of benzenes [stenutz.eu]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nmr.ceitec.cz [nmr.ceitec.cz]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Mass Spectrometry of 6-Bromo-2-chloro-3-methoxyphenol: An In-depth Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. 6-Bromo-2-chloro-3-methoxyphenol, a halogenated and methoxylated phenol, presents a unique analytical challenge due to the complex interplay of its functional groups. Mass spectrometry stands as a powerful and indispensable tool for confirming the molecular weight and deducing the structure of such molecules. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, delving into the theoretical underpinnings, practical experimental considerations, and detailed data interpretation. The principles and methodologies discussed herein are designed to offer both a foundational understanding for the novice and field-proven insights for the experienced analyst.

Foundational Principles: Choosing the Right Ionization Technique

The initial and most critical step in the mass spectrometric analysis of any compound is the generation of gas-phase ions. The choice of ionization technique profoundly influences the resulting mass spectrum, dictating whether the primary observation is the intact molecule or a rich tapestry of fragment ions. For this compound, two primary techniques warrant consideration: Electron Ionization (EI) and Electrospray Ionization (ESI).

1.1. Electron Ionization (EI): The "Hard" Technique for Structural Detail

Electron Ionization is a classic and robust "hard" ionization method where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[1][2] This energetic interaction is often sufficient to not only eject an electron, forming a radical cation (the molecular ion, M⁺•), but also to induce extensive fragmentation.[3]

-

Why Choose EI? The rich fragmentation pattern generated by EI serves as a molecular "fingerprint," providing invaluable structural information.[1] For a molecule like this compound, EI is well-suited to probe the bonds within the molecule, revealing the connectivity of the bromine, chlorine, methoxy, and hydroxyl groups to the aromatic ring. EI is particularly effective for relatively small, volatile, and thermally stable organic compounds.[1]

-

Causality in Fragmentation: The 70 eV standard energy is utilized because it maximizes the ionization efficiency and leads to reproducible fragmentation patterns, allowing for comparison with established mass spectral libraries.[1] The fragmentation pathways are governed by the relative stabilities of the resulting carbocations and neutral losses.

1.2. Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that generates ions from a solution.[4] A high voltage is applied to a liquid containing the analyte, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.[5][6]

-

Why Choose ESI? The primary advantage of ESI is its ability to produce intact molecular ions with minimal fragmentation.[4] This makes it the ideal choice for unequivocally determining the molecular weight of a compound.[5] For this compound, ESI would be employed to confirm the expected molecular mass and to observe the characteristic isotopic pattern of the intact molecule. ESI is also highly compatible with liquid chromatography (LC), enabling the analysis of complex mixtures.[5]

-

Ionization Efficiency: The efficiency of ESI is influenced by the analyte's ability to be protonated or deprotonated, which is related to its pKa and the composition of the solvent.[7][8] For phenols, which are acidic, negative-ion mode ESI ([M-H]⁻) is often highly effective.

The Isotopic Signature: A Definitive Clue

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern arising from the natural abundance of bromine and chlorine isotopes. This pattern is a powerful diagnostic tool for confirming the presence of these halogens.

-

Chlorine: Natural chlorine consists of two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[9] This results in a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1.[9][10]

-

Bromine: Bromine has two major isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), which are nearly equal in abundance.[9] This leads to a distinct M and M+2 peak pattern with an intensity ratio of approximately 1:1.[9][11]

When both a chlorine and a bromine atom are present, as in this compound, the resulting isotopic pattern is a combination of these individual patterns. This will produce a cluster of peaks at M, M+2, and M+4, with a characteristic intensity ratio.[12]

Predicted Mass Spectrum and Fragmentation Pathways

The molecular formula for this compound is C₇H₆BrClO₂.[13] The nominal molecular weight, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O), is 236 g/mol . However, the exact mass and the full isotopic pattern are crucial for confirmation.

3.1. Expected Molecular Ion Cluster

The following table summarizes the expected m/z values and relative abundances for the molecular ion cluster of this compound.

| Ion | Contributing Isotopes | Calculated m/z | Relative Abundance (%) |

| M | C₇H₆⁷⁹Br³⁵ClO₂ | 235.92 | 100 |

| M+2 | C₇H₆⁸¹Br³⁵ClO₂ / C₇H₆⁷⁹Br³⁷ClO₂ | 237.92 | ~130 |

| M+4 | C₇H₆⁸¹Br³⁷ClO₂ | 239.92 | ~32 |

Note: The relative abundances are approximate and can be influenced by the presence of the ¹³C isotope.

3.2. Proposed Fragmentation Pathways under Electron Ionization (EI)

Under EI conditions, the molecular ion of this compound is expected to undergo a series of fragmentation reactions. The following diagram illustrates the most probable pathways, which are driven by the loss of stable neutral molecules and radicals. Phenols are known to exhibit a strong molecular ion peak and can undergo characteristic losses of CO and HCO.[14] Methoxylated aromatic compounds can lose a methyl radical.[15] Halogenated aromatics readily lose the halogen atom.[11]

Caption: Proposed EI fragmentation pathways for this compound.

Key Fragmentation Steps:

-

Loss of a Methyl Radical (-•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to the ion at m/z 221/223/225.[15]

-

Loss of a Halogen Radical (-•Br or -•Cl): The C-Br bond is generally weaker than the C-Cl bond, so the loss of a bromine radical to form an ion at m/z 157/159 is highly probable.[11] Loss of a chlorine radical would yield an ion at m/z 201/203.

-

Loss of a Formyl Radical (-•CHO): Phenols can undergo rearrangement and lose a formyl radical, which would result in an ion at m/z 207/209/211.[14]

-

Loss of Carbon Monoxide (-CO): Following the loss of other groups, the resulting phenolic ions can expel a stable carbon monoxide molecule. For example, the ion at m/z 205 could lose CO to form the ion at m/z 177.[14]

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible data, a well-defined experimental protocol is essential. The following outlines a step-by-step methodology for the analysis of this compound by both GC-MS (for EI) and LC-MS (for ESI).

4.1. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This workflow is ideal for obtaining detailed structural information through fragmentation analysis.

Caption: GC-MS with EI workflow for this compound.

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.[1]

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Acquisition Rate: At least 2 spectra/second.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion cluster and compare it to the theoretical isotopic pattern.

-

Propose structures for the major fragment ions and correlate them with the expected fragmentation pathways.

-

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This workflow is optimal for accurate molecular weight determination.

References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. pschemicals.com [pschemicals.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Infrared (IR) Spectrum of 6-Bromo-2-chloro-3-methoxyphenol

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 6-bromo-2-chloro-3-methoxyphenol, a halogenated and substituted phenol of interest in synthetic chemistry and drug development. The document is intended for researchers, scientists, and professionals in related fields, offering a detailed interpretation of its spectral features grounded in the principles of vibrational spectroscopy.

Introduction to this compound

This compound is a polysubstituted aromatic compound. Its structure, featuring a hydroxyl group, a methoxy group, and two different halogen atoms on a benzene ring, gives rise to a unique and complex IR spectrum. Understanding this spectrum is crucial for its identification, purity assessment, and for monitoring chemical transformations.

The molecular structure dictates the vibrational modes that are IR active. The key functional groups that will dominate the spectrum are the phenol (-OH), the aromatic ether (-OCH₃), the aromatic ring (C=C), and the carbon-halogen bonds (C-Cl and C-Br). The positions of these substituents influence not only the primary vibrational frequencies but also the overall fingerprint of the molecule.

Caption: Molecular structure of this compound.

Principles of IR Spectroscopy and Predicted Absorptions

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. The frequency of absorption is characteristic of the bond type and its molecular environment.

For this compound, we can predict the key absorption bands based on its constituent functional groups. The presence of electron-withdrawing halogens and an electron-donating methoxy group will influence the electronic environment and, consequently, the vibrational frequencies of the phenolic -OH and the aromatic ring.[1][2][3][4]

O-H Stretching (Phenol)

The hydroxyl group of a phenol typically exhibits a broad and strong absorption band due to hydrogen bonding.[5][6][7][8][9] In a condensed phase (solid or liquid), this band is expected in the range of 3200-3550 cm⁻¹ .[8][10] The broadness is a key identifying feature resulting from the varying strengths of intermolecular hydrogen bonds.[5][6]

C-H Stretching

Two types of C-H stretching vibrations are anticipated:

-

Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹ .[8][11] They are usually of weak to medium intensity.

-

Aliphatic C-H Stretch (in -OCH₃): The methyl group of the methoxy function will show stretching vibrations in the 2850-2960 cm⁻¹ region.[12]

Aromatic C=C Stretching

The benzene ring gives rise to characteristic C=C stretching vibrations. These typically appear as a pair or more of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.[5][7][8][9] The substitution pattern on the ring will affect the exact position and intensity of these peaks.

C-O Stretching

Two distinct C-O stretching bands are expected:

-

Phenolic C-O Stretch: This bond is strengthened by resonance with the aromatic ring, leading to an absorption at a higher frequency than in aliphatic alcohols. For phenols, this strong band is typically observed around 1220-1260 cm⁻¹ .[6][8][13]

-

Aromatic Ether C-O-C Stretch: Aryl alkyl ethers, like the methoxy group on the ring, show a characteristic strong asymmetric C-O-C stretching band between 1200 and 1300 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[14][15][16]

C-H Bending

The out-of-plane (oop) C-H bending vibrations are particularly informative about the substitution pattern of the aromatic ring. These strong absorptions occur in the 675-900 cm⁻¹ region.[9] For a 1,2,3,4-tetrasubstituted benzene ring, specific patterns can be predicted, although the complexity of the substituents here makes precise assignment challenging without reference spectra.

Carbon-Halogen Stretching

The vibrations of carbon-halogen bonds are found in the fingerprint region at lower wavenumbers. Their positions are highly dependent on the mass of the halogen atom.[17]

-

C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the range of 550-850 cm⁻¹ .[18][19][20]

-

C-Br Stretch: Due to the heavier mass of bromine, the C-Br stretch occurs at a lower frequency, generally in the 515-690 cm⁻¹ range.[11][17][20]

Summary of Predicted IR Absorption Data

The expected vibrational frequencies for this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | Phenol (-OH) | 3200 - 3550 | Strong, Broad | Position and width are sensitive to hydrogen bonding.[5][6][7][8] |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Weak to Medium | Characteristic of sp² C-H bonds.[8][11] |

| C-H Stretch (Aliphatic) | Methoxy (-OCH₃) | 2850 - 2960 | Medium | Asymmetric and symmetric stretches of the methyl group.[12] |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium to Strong | Typically multiple sharp bands.[5][7][8][9] |

| C-O Stretch (Phenol) | Ar-OH | 1220 - 1260 | Strong | Higher frequency than aliphatic alcohols due to resonance.[6][8][13] |

| C-O-C Stretch (Aryl Ether) | Ar-O-CH₃ | 1200 - 1300 (asymmetric) | Strong | A key feature for aromatic ethers.[14][15][16] |

| C-H Bend (Out-of-Plane) | Ar-H | 675 - 900 | Strong | Highly diagnostic of the ring substitution pattern.[9] |

| C-Cl Stretch | Ar-Cl | 550 - 850 | Medium to Strong | Located in the low-frequency fingerprint region.[18][19][20] |

| C-Br Stretch | Ar-Br | 515 - 690 | Medium to Strong | Lower frequency than C-Cl due to the higher mass of Br.[11][17][20] |

Experimental Protocol: Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of this compound, which is a solid at room temperature, proper sample preparation is paramount. The two most common and reliable methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.[21][22][23]

Safety Precautions

Before starting any experimental work, consult the Safety Data Sheet (SDS). Halogenated phenols can be irritants and harmful.[24][25][26][27]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

-

Wash hands thoroughly after handling.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR is often the preferred method due to its simplicity and minimal sample preparation.[21][22][23]

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and wipe dry with a soft, lint-free tissue.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal surface. This is critical for obtaining a strong signal.

-

Data Acquisition: Collect the spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface thoroughly as described in step 2.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method can yield excellent results but requires more careful sample preparation.[21][22]

Methodology:

-

Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample to a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering effects.[28]

-

Mixing with KBr: Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar. KBr is used because it is transparent to IR radiation in the typical measurement range.[21]

-

Homogenization: Gently but thoroughly mix and grind the sample and KBr together until the mixture is homogeneous.

-

Pellet Pressing: Transfer the powder mixture to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Data Acquisition: Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path. Perform a background scan (if not done already, often with a blank KBr pellet). Then, acquire the sample spectrum.

-

Disposal: After analysis, carefully remove and dispose of the KBr pellet according to laboratory waste guidelines.

Caption: Experimental workflow for obtaining the IR spectrum of a solid sample.

Conclusion

The infrared spectrum of this compound is rich with information, providing a unique fingerprint derived from its diverse functional groups. A systematic analysis, beginning with the high-frequency O-H and C-H stretches and moving through the aromatic and C-O stretches to the low-frequency carbon-halogen vibrations in the fingerprint region, allows for a confident structural confirmation. Proper sample preparation using either ATR or KBr pellet techniques is essential for acquiring a high-quality, interpretable spectrum. This guide provides the foundational knowledge for researchers to effectively utilize IR spectroscopy in the study of this and similar complex molecules.

References

- 1. A Density Functional Study of Substituent Effects on the O-H and O-CH(3) Bond Dissociation Energies in Phenol and Anisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Substituent effects on the physical properties and pKa of phenol | Semantic Scholar [semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. adichemistry.com [adichemistry.com]

- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 16. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. benchchem.com [benchchem.com]

- 19. m.youtube.com [m.youtube.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. jascoinc.com [jascoinc.com]

- 23. edinst.com [edinst.com]

- 24. fishersci.com [fishersci.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. fishersci.com [fishersci.com]

- 27. tcichemicals.com [tcichemicals.com]

- 28. eng.uc.edu [eng.uc.edu]

Introduction: The Critical Role of Solubility in Compound Viability

An In-depth Technical Guide to the Solubility Profile of 6-Bromo-2-chloro-3-methoxyphenol

This compound (CAS No. 1228957-06-9) is a halogenated aromatic compound with potential applications as an intermediate in pharmaceutical synthesis and materials science.[1][2] For any compound to be viable in these fields, particularly in drug development, its solubility profile is a cornerstone physicochemical property. Solubility dictates bioavailability, impacts formulation strategies, and influences reaction kinetics in synthetic chemistry. A poorly characterized solubility profile can lead to failed batches, misleading biological data, and significant delays in development timelines.

This guide provides a comprehensive framework for characterizing the solubility of this compound. Rather than presenting a static set of values, we will delve into the predictive science and the practical methodologies required to generate a robust and reliable solubility profile. We will explore the causality behind experimental choices, provide field-proven protocols, and establish a self-validating system for data generation, empowering researchers to make informed decisions.

Part 1: Predictive Analysis Based on Physicochemical Properties

Before embarking on experimental work, a theoretical assessment based on the molecule's known properties can provide valuable insights and guide solvent selection.

The structure of this compound—featuring a polar hydroxyl group and a nonpolar substituted benzene ring—suggests a complex solubility behavior. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the halogen atoms and methoxy group contribute to the molecule's lipophilicity.

| Property | Value / Prediction | Implication for Solubility |

| Molecular Formula | C₇H₆BrClO₂[1] | - |

| Molecular Weight | 237.48 g/mol [3] | Higher molecular weight can negatively impact solubility. |

| Appearance | White to off-white solid[3] | The crystalline solid state will require energy to overcome lattice forces for dissolution. |

| Predicted pKa | ~6.96 (for a related isomer)[3] | The compound is a weak acid. Its aqueous solubility is expected to be highly pH-dependent, increasing significantly at pH > pKa as the phenoxide salt is formed. |

| Predicted logP | ~3.3 (for a related isomer)[4] | A logP value greater than 3 suggests high lipophilicity and predicts low aqueous solubility. |

| Qualitative Solubility | Slightly soluble in DMSO and methanol (for a related isomer).[3] | Indicates preference for polar aprotic and polar protic organic solvents over water. |

Expert Insights: The predicted pKa is the most critical parameter for aqueous solubility. The Henderson-Hasselbalch equation dictates that at a pH two units above the pKa (e.g., pH 8.96), the compound will be >99% in its ionized, more soluble phenoxide form. Conversely, at pH values below the pKa, the neutral, less soluble form will dominate. The high predicted logP reinforces the expectation of poor solubility in neutral water.

Part 2: Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The Shake-Flask method is the gold-standard technique for this determination due to its reliability and direct measurement of the equilibrium state.[5]

Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask method workflow for solubility.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (97%+ purity)[6]

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Solvents: Purified water, pH buffers (e.g., 4.0, 7.4, 9.0), Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

0.45 µm PTFE syringe filters

-

HPLC system with UV detector

Methodology:

-

Preparation: Add an excess amount of solid this compound (approx. 5-10 mg) to a series of 2 mL glass vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add 1.0 mL of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached by comparing the 24h and 48h concentration values.

-

Sample Preparation: Remove vials from the shaker and allow them to stand for 1-2 hours to let undissolved solids settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove microscopic particulates that would otherwise lead to an overestimation of solubility.

-

Dilution: Based on the expected solubility, dilute the filtrate with an appropriate mobile phase to fall within the linear range of the analytical calibration curve.

-

Quantification: Analyze the samples using a validated analytical method, such as the HPLC-UV protocol described below.

Part 3: Analytical Quantification

A robust and validated analytical method is essential for accurately quantifying the dissolved compound concentration. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly suitable technique for phenolic compounds due to their strong UV absorbance.[7][8]

Workflow for HPLC-UV Quantification

Caption: HPLC-UV quantification workflow.

Detailed Protocol: HPLC-UV Analysis

Objective: To quantify the concentration of this compound in saturated solutions.

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection: 280 nm (Phenolic compounds typically have strong absorbance in this region; scan for optimal wavelength if necessary).

Methodology:

-

Standard Curve Preparation:

-

Prepare a 1.0 mg/mL primary stock solution of this compound in Acetonitrile.

-

Perform serial dilutions to prepare a set of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.

-

-

System Suitability: Inject the mid-point standard (e.g., 10 µg/mL) six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

-

Calibration Curve Generation: Inject the calibration standards in duplicate. Plot the average peak area against the known concentration. The curve should have a correlation coefficient (r²) of ≥ 0.999.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.

-

Calculation: Use the linear regression equation from the calibration curve (y = mx + c) to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final solubility value in the original solvent.

Data Presentation:

The final solubility data should be presented in a clear, tabular format for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Classification |

| Purified Water | 25 | e.g., Insoluble | ||

| pH 4.0 Buffer | 25 | e.g., Sparingly Soluble | ||

| pH 7.4 Buffer | 25 | e.g., Slightly Soluble | ||

| pH 9.0 Buffer | 25 | e.g., Soluble | ||

| Methanol | 25 | e.g., Freely Soluble | ||

| DMSO | 25 | e.g., Very Soluble |

Conclusion and Forward Outlook

Characterizing the solubility of this compound is not a one-time measurement but a systematic investigation. This guide provides the predictive framework and robust experimental protocols necessary to generate a comprehensive solubility profile. The data obtained from these studies are fundamental for advancing any research or development project involving this compound, enabling rational formulation design, predictable synthetic outcomes, and meaningful biological evaluation. By adhering to these self-validating methodologies, researchers can ensure the scientific integrity and trustworthiness of their findings.

References

- 1. pschemicals.com [pschemicals.com]

- 2. keyorganics.net [keyorganics.net]

- 3. Buy 2-Bromo-6-chloro-3-methoxyphenol (EVT-15515832) [evitachem.com]

- 4. 6-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 53217010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

Solubility of 6-Bromo-2-chloro-3-methoxyphenol in DMSO

An In-Depth Technical Guide to the Solubility of 6-Bromo-2-chloro-3-methoxyphenol in DMSO

In the landscape of drug discovery and chemical research, the precise characterization of a compound's physicochemical properties is not merely a preliminary step; it is the bedrock upon which successful experimental campaigns are built. Among these properties, solubility is paramount. An inaccurate understanding of a compound's solubility can lead to cascading failures, from precipitated material in high-throughput screens yielding false negatives to inconsistent dosing in preclinical studies.

This guide provides a comprehensive technical overview focused on a single, critical parameter: the solubility of This compound in Dimethyl Sulfoxide (DMSO). DMSO is the preeminent solvent in early-stage drug discovery, prized for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[1][2] As such, determining the maximum concentration at which a compound like this compound can be dissolved to create a stable stock solution is a mandatory prerequisite for virtually all subsequent biological and chemical assays.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with the theoretical grounding and a robust, field-proven experimental framework to determine this value with confidence. We will explore the "why" behind the "how," ensuring that the protocol is not just a series of steps but a self-validating system for generating reliable and reproducible data.

Compound Profile & Physicochemical Rationale

Before embarking on experimental determination, it is crucial to understand the molecular characteristics of this compound. While specific quantitative solubility data in DMSO is not widely published, we can infer its likely behavior from its structure and known properties of its constituent functional groups.

The molecule is a substituted phenol, featuring two halogen atoms (Bromo and Chloro), which are electron-withdrawing, and a methoxy group, which is electron-donating. The phenolic hydroxyl group provides a site for hydrogen bonding. DMSO is a polar aprotic solvent, meaning it has a large dipole moment capable of solvating polar molecules, but it does not donate protons to hydrogen bonds.[1][3] Its power as a solvent stems from its ability to disrupt the intermolecular forces in a crystalline solid and form stable solvation shells around the solute molecules.[4]

A summary of the key physicochemical properties for a closely related analogue, 6-Bromo-2-chloro-3-methylphenol, is presented below as a predictive reference.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClO | PubChem[5] |

| Molecular Weight | 221.48 g/mol | PubChem[5] |

| XLogP3 | 3.3 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |

| Polar Surface Area | 20.2 Ų | PubChem[5] |

The relatively high calculated LogP (XLogP3) suggests significant nonpolar character, while the presence of the hydroxyl group provides a polar, hydrogen-bonding locus. This amphipathic nature aligns with the general profile of compounds that exhibit good solubility in DMSO.[6]

Experimental Determination of Thermodynamic Solubility